1-Benzyl-cis-3,5-dimethylpiperazine chemical properties
1-Benzyl-cis-3,5-dimethylpiperazine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-Benzyl-cis-3,5-dimethylpiperazine
Introduction
1-Benzyl-cis-3,5-dimethylpiperazine is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure is characterized by a piperazine ring scaffold, substituted with two methyl groups in a cis configuration at the 3 and 5 positions, and a benzyl group on one of the nitrogen atoms. This unique combination of a rigid, stereochemically defined core and the versatile benzyl moiety makes it a valuable building block for creating diverse molecular libraries.
The piperazine ring is a privileged scaffold, appearing in numerous approved drugs due to its ability to improve pharmacokinetic properties such as solubility and oral bioavailability. The specific cis-dimethyl substitution pattern offers a defined three-dimensional vector for substituents, allowing for precise structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-Benzyl-cis-3,5-dimethylpiperazine, designed for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of 1-Benzyl-cis-3,5-dimethylpiperazine dictate its behavior in chemical and biological systems. The presence of both hydrophobic (benzyl) and hydrophilic (amine) centers gives it amphiphilic character.
Table 1: Physicochemical Properties of 1-Benzyl-cis-3,5-dimethylpiperazine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂ | [1] |
| Molecular Weight | 204.31 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in Water | Low | [1] |
| Solubility (Organic) | Soluble in ethanol, dichloromethane | [1] |
| Stability | Stable under normal laboratory conditions |[1] |
Stereochemistry and Conformational Analysis
The defining structural feature of this molecule is the cis relationship between the two methyl groups. This forces the piperazine ring to adopt a specific chair conformation. In this conformation, to minimize steric hindrance, the methyl groups will preferentially occupy equatorial positions.
The energetic barrier for ring inversion in piperazine systems is notably higher than in analogous cyclohexane structures.[2] For N,N'-dimethylpiperazine, this barrier is approximately 55.7 kJ mol⁻¹ in dichloromethane, compared to 40.0 kJ mol⁻¹ for cis-1,4-dimethylcyclohexane.[2] This increased rigidity, stemming from the steric and electronic properties of the nitrogen atoms, can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
Synthesis and Derivatization
The synthesis of 1-Benzyl-cis-3,5-dimethylpiperazine is a multi-step process that involves the initial formation of the core piperazine ring followed by the introduction of the benzyl group.
Synthesis of the Core Scaffold: cis-3,5-Dimethylpiperazine
Two primary routes are employed for the synthesis of the dimethylated piperazine core, with varying degrees of stereoselectivity for the desired cis isomer.
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Route A: Catalytic Hydrogenation of 3,5-Dimethylpyridine: This method involves the reduction of the aromatic pyridine ring to a piperidine ring. The stereochemical outcome depends heavily on the catalyst and reaction conditions. Ruthenium on carbon (Ru/C) is a commonly used catalyst for this transformation.[3]
-
Route B: Cyclization of Diisopropanolamine: This industrial method involves the reaction of diisopropanolamine with ammonia in the presence of a catalyst. The use of an organic solvent, such as toluene, has been shown to significantly improve the selectivity for the cis-isomer.[4]
N-Benzylation: Final Assembly
The final step is the selective mono-N-benzylation of the cis-3,5-dimethylpiperazine core. This is typically achieved through a direct nucleophilic substitution reaction. The benzyl group not only serves as a key structural component but can also function as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other.[5] It can be readily removed later via catalytic hydrogenolysis.[5]
Experimental Protocol: N-Benzylation of cis-3,5-Dimethylpiperazine
This protocol describes a general procedure for the direct alkylation of the piperazine core.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cis-3,5-dimethylpiperazine (1.0 eq.) and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq.) to the stirred solution. The mixture will be a suspension.
-
Alkylation: Under a nitrogen atmosphere, add benzyl chloride (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield pure 1-Benzyl-cis-3,5-dimethylpiperazine.[6]
Reactivity and Further Derivatization
The resulting molecule contains a nucleophilic secondary amine, which is the primary site for further chemical modification. This allows for the introduction of a wide range of functional groups through reactions such as:
-
N-Alkylation: Reaction with other alkyl halides to produce unsymmetrically disubstituted piperazines.[7][8]
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
Spectroscopic and Analytical Characterization
unambiguous characterization of 1-Benzyl-cis-3,5-dimethylpiperazine relies on a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral features are expected.
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons of the benzyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic methylene (CH₂) protons (~3.5 ppm), complex multiplets for the piperazine ring protons, and a doublet for the two methyl groups.[9]
-
¹³C NMR: The spectrum is expected to show signals for the aromatic carbons, the benzylic carbon (~63 ppm), three distinct signals for the piperazine ring carbons, and one signal for the equivalent methyl carbons (~19 ppm).[10]
-
Mass Spectrometry: The electron impact (EI) mass spectrum would show a molecular ion peak at m/z = 204. The most prominent peak in the spectrum would likely be at m/z = 91, corresponding to the highly stable tropylium (benzylic) cation [C₇H₇]⁺, which is a characteristic fragment for N-benzyl compounds.[9]
Relevance in Medicinal Chemistry and Drug Development
The 1-benzyl-dimethylpiperazine scaffold is a key structural motif in the development of novel therapeutics targeting a range of biological systems.
Table 2: Potential Therapeutic Applications of Benzylpiperazine Derivatives
| Biological Target | Therapeutic Area | Rationale & Key Insights | Source |
|---|---|---|---|
| Sigma-1 (σ₁) Receptor | Chronic Pain | Benzylpiperazine derivatives have been developed as potent and selective σ₁ receptor antagonists, showing significant antinociceptive effects in preclinical pain models. | [11] |
| α₁-Adrenoceptors | Benign Prostatic Hyperplasia (BPH) | Piperazine-containing molecules can act as antagonists for α₁-adrenoceptors, a validated target for BPH treatment. | [12][13] |
| CXCR4 Chemokine Receptor | HIV, Cancer | N-alkyl piperazine side chains have been incorporated into CXCR4 antagonists, which have therapeutic potential in immunology and oncology. |[8] |
Case Study: Sigma-1 (σ₁) Receptor Antagonists
Research into novel pain therapeutics has identified the σ₁ receptor as a promising target. Antagonists of this receptor can enhance opioid-induced analgesia and reduce neuropathic pain.[11] The benzylpiperazine moiety serves as a critical pharmacophore in ligands designed to bind to this receptor. The rigid cis-dimethylpiperazine core can be used to orient the benzyl group and other substituents in a precise geometry to optimize binding affinity and selectivity.[11]
Safety Considerations
A critical aspect of drug development is the toxicological profile of a new chemical entity. For secondary amines like 1-Benzyl-cis-3,5-dimethylpiperazine, a potential liability is the in vivo formation of nitrosamines under certain physiological conditions. Related N-nitroso-3,5-dimethylpiperazine compounds have been shown to be potent carcinogens in animal studies.[14] Therefore, any drug development program utilizing this scaffold must include rigorous assessment of its potential for nitrosation and subsequent toxicity.
Conclusion
1-Benzyl-cis-3,5-dimethylpiperazine is a synthetically accessible and highly versatile chemical building block. Its well-defined stereochemistry and conformational rigidity make it an attractive scaffold for the design of novel bioactive molecules. The presence of a reactive secondary amine allows for straightforward derivatization, enabling the exploration of vast chemical space. While its derivatives have shown promise as ligands for important drug targets, particularly in the areas of pain and urology, careful consideration of potential toxicological liabilities, such as nitrosamine formation, is essential for its successful application in drug discovery and development.
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